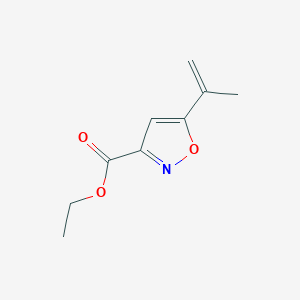

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate

CAS No.:

Cat. No.: VC15408805

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO3 |

|---|---|

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | ethyl 5-prop-1-en-2-yl-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C9H11NO3/c1-4-12-9(11)7-5-8(6(2)3)13-10-7/h5H,2,4H2,1,3H3 |

| Standard InChI Key | MACXZPCYSWLDIU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NOC(=C1)C(=C)C |

Introduction

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate is a synthetic organic compound featuring a unique oxazole ring structure. This five-membered heterocyclic ring contains three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is notable for its potential applications in medicinal chemistry and agrochemicals, primarily due to its structural characteristics, which include an ethyl ester group and a prop-1-en-2-yl substituent.

Synthesis and Industrial Production

The synthesis of Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate typically involves multiple steps, which can be optimized using continuous flow reactors to enhance efficiency and scalability in industrial settings. The specific conditions, such as temperature, solvents, and catalysts, vary depending on the synthetic route employed.

Biological Activity and Potential Applications

Research into the biological activity of Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate suggests potential antimicrobial and anti-inflammatory properties, making it a candidate for further pharmacological exploration. Its mechanism of action may involve interactions with specific enzymes or receptors in biological pathways.

| Potential Application | Description |

|---|---|

| Antimicrobial Activity | Preliminary studies indicate potential antimicrobial effects. |

| Anti-inflammatory Activity | Shows promise in reducing inflammation. |

| Medicinal Chemistry | Potential use in developing therapeutic agents. |

Comparison with Similar Compounds

Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate shares structural similarities with other oxazole and isoxazole derivatives, which are known for their immunoregulatory and biological activities. For example, isoxazole derivatives have been studied for their ability to regulate immune functions, including the inhibition of TNF-α production and the modulation of humoral immune responses .

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl 5-(hydroxymethyl)-1,2-isoxazole-3-carboxylate | C10H11NO4 | Ester derivative with similar biological properties. |

| 5-(Hydroxymethyl)-1,2-isoxazole-3-carboxylic acid | C8H9NO4 | Carboxylic acid form used as a precursor in syntheses. |

| 5-Acetyl-n-[2-hydroxypropanoyl]-isoxazole | C11H13NO4 | Exhibits antimicrobial properties with different substitution patterns. |

Future Research Directions

Further studies are needed to elucidate the detailed interactions of Ethyl 5-(prop-1-en-2-yl)-1,2-oxazole-3-carboxylate with biological targets and to explore its full pharmacological potential. This includes investigating its binding affinities and specific interactions with enzymes or receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume